N-(2-methoxybenzyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-11-7-15(17-8-12-5-3-4-6-14(12)25-2)20-16(19-11)21-10-13(9-18-21)22(23)24/h3-7,9-10H,8H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBMQHIZWSFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methoxybenzyl group and a nitro-pyrazole moiety. This unique structure may contribute to its diverse biological activities. The molecular formula is CHNO, with a molecular weight of approximately 284.31 g/mol.
Research indicates that compounds containing pyrazole and pyrimidine scaffolds exhibit various biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the nitro group in the pyrazole ring can enhance the compound's reactivity and biological potency.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of key enzymes involved in disease processes, including carbonic anhydrases and cyclooxygenases .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound:
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 0.65 | Induction of apoptosis |
| Study 2 | HeLa (cervical cancer) | 2.41 | Cell cycle arrest |
| Study 3 | PANC-1 (pancreatic cancer) | 5.00 | Inhibition of tumor growth |
These results indicate significant cytotoxic effects against various cancer cell lines, suggesting that this compound may be developed into a therapeutic agent for cancer treatment.
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound can reduce inflammatory markers:
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 76% |
| IL-6 | 86% |
These findings suggest that this compound may possess anti-inflammatory properties comparable to established anti-inflammatory drugs like dexamethasone .
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested against several cancer cell lines. Results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects of the compound in a carrageenan-induced edema model in mice. The results showed a significant reduction in paw swelling compared to control groups, suggesting that the compound effectively modulates inflammatory responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound is compared to structurally related pyrimidine derivatives (Table 1). Key variations include:
- Substituents on the pyrimidine ring : The 6-methyl group is conserved in several analogs (e.g., compounds from and ), which may sterically influence binding pocket interactions.
- Pyrazole vs. other heterocycles : The 4-nitro-1H-pyrazole group distinguishes it from oxazole () or imidazo[1,2-a]pyridine () substituents.
- Amine substituents : The 2-methoxybenzyl group contrasts with 4-methoxyphenyl (), trifluoromethylphenyl (), and tetrazole-containing groups ().
Table 1. Structural Comparison of Selected Pyrimidine Derivatives
Physicochemical Properties
- NMR Data :
- Solubility : The nitro group may reduce solubility compared to tetrazole-containing analogs (), which benefit from ionizable tetrazole moieties .
Q & A
Q. What are the recommended strategies for optimizing the synthesis of N-(2-methoxybenzyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine to improve yield and purity?
Methodological Answer:
- Reagent Selection : Use cesium carbonate as a base in dimethyl sulfoxide (DMSO) to enhance nucleophilic substitution reactions, as demonstrated in the synthesis of structurally analogous pyrimidine-pyrazole hybrids .
- Solvent Optimization : Tetrahydrofuran (THF) is effective for intermediates, while DMSO facilitates high-temperature amination (e.g., 35°C for 48 hours) .
- Purification : Employ gradient chromatography (e.g., 0–100% ethyl acetate/hexane) to isolate the compound, with yields typically ranging from 17–25% for similar derivatives .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- X-ray Crystallography : Resolve intramolecular hydrogen bonding patterns (e.g., N–H⋯N interactions) to confirm substituent orientation, as seen in analogous pyrimidine derivatives .
- NMR Spectroscopy : Analyze chemical shifts for pyrimidine protons (δ 8.87–6.8 ppm) and nitro-group-induced deshielding effects on adjacent carbons .
- HRMS Validation : Confirm molecular weight (e.g., m/z 215 [M+H]+) with high-resolution mass spectrometry .
Q. What in vitro pharmacological screening assays are suitable for preliminary activity profiling?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence polarization to measure binding affinity against kinase targets, as applied to structurally related pyrimidine-triazole derivatives .
- Cellular Uptake Studies : Radiolabeling (e.g., with ¹⁸F) can track biodistribution in cell lines, with blocking agents (e.g., EMD Millipore compounds) serving as controls .
- Dose-Response Curves : Calculate IC₅₀ values using 3D spheroid models to assess cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Substituent Scanning : Replace the 4-nitro group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to evaluate activity shifts. For example, trifluoromethyl analogs show enhanced metabolic stability .
- Crystallographic Overlays : Compare hydrogen-bonding networks (e.g., C–H⋯π interactions) with inactive analogs to identify critical binding motifs .
- Free-Wilson Analysis : Quantify contributions of the methoxybenzyl and pyrazole moieties to activity using multivariate regression .
Q. What computational approaches predict the compound’s interaction with biological targets such as kinases?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP pockets of Aurora kinases using AMBER or GROMACS, focusing on nitro-group-induced conformational changes .
- Docking Studies (AutoDock Vina) : Screen against homology models of pyrimidine-binding domains, prioritizing poses with <2.0 Å RMSD to co-crystallized ligands .
- Pharmacophore Mapping : Align electrostatic potential surfaces with known inhibitors (e.g., imatinib) to identify shared interaction pharmacophores .
Q. How should researchers design long-term environmental impact studies for this compound?
Methodological Answer:
- Fate Analysis : Use OECD 308 guidelines to assess biodegradation in soil/water systems, monitoring nitro-group reduction products via LC-MS .
- Ecotoxicity Testing : Conduct Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests (OECD 201) .
- Partitioning Studies : Measure log Kow (octanol-water) to predict bioaccumulation potential, with adjustments for pH-dependent solubility .
Q. What strategies address discrepancies in spectroscopic data during structural characterization?
Methodological Answer:
- Dynamic NMR : Resolve rotational barriers of the methoxybenzyl group by variable-temperature ¹H NMR (e.g., –40°C to 25°C) .
- 2D-COSY/NOESY : Assign overlapping aromatic protons in pyrimidine and pyrazole rings .
- Crystallographic Refinement : Use SHELX to resolve disorder in nitro-group orientations, applying isotropic displacement parameters .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C for 24 hours, monitoring degradation via UPLC-PDA .
- Light Stress Testing : Use ICH Q1B guidelines to assess photostability under UV (320–400 nm) and visible light .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites using LC-HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
